

Application of Azvudine in studies of viral entry and replication

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Compound of Interest

Compound Name: Azvudine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (FNC), a novel nucleoside analog, has demonstrated broad-spectrum antiviral activity, positioning it as a significant agent in virology research and drug development.[1] Initially investigated for its efficacy against Hepatitis C, it has since been evaluated against other viral pathogens, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2] This document provides detailed application notes and protocols for the use of **Azvudine** in studying viral replication, focusing on its mechanism as a viral polymerase inhibitor. Current research indicates that **Azvudine's** primary antiviral effect is on the inhibition of viral replication rather than viral entry.[3][4]

Mechanism of Action

Azvudine is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, **Azvudine** triphosphate (FNC-TP).[5][6] This active metabolite acts as a competitive inhibitor of viral polymerases, such as reverse transcriptase in HIV and RNA-dependent RNA polymerase (RdRp) in RNA viruses.[5][7] By mimicking natural nucleosides, FNC-TP is incorporated into the nascent viral DNA or RNA strand.[5] However, the modified

structure of **Azvudine** lacks the necessary 3'-hydroxyl group, leading to the termination of chain elongation and thereby halting viral replication.[5]

Data Presentation: Antiviral Activity of Azvudine

The following table summarizes the in vitro efficacy of **Azvudine** against various viruses, presenting key quantitative data for comparative analysis.

Virus	Assay Type	Cell Line/System	EC50	IC50	Selectivity Index (SI)	Reference
HIV-1	Cell-based	C8166, PBMC	0.03 – 6.92 nM	-	>1000	[3][8]
HIV-2	Cell-based	C8166	0.018 – 0.025 nM	-	-	[3][8]
SARS-CoV-2	Cell-based (qRT-PCR)	Vero E6, Calu-3	1.2 – 4.3 µM (as FNC monophosphate)	-	15 - 83	[3][6]
HCoV-OC43	Cell-based	-	4.3 µM (as FNC monophosphate)	-	-	[3]
Hepatitis C Virus (HCV)	-	-	-	-	-	[5]
Hepatitis B Virus (HBV)	-	-	-	-	-	[4]
Enterovirus 71 (EV71)	-	-	-	-	-	[4]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of **Azvudine** against HIV-1 reverse transcriptase.

Materials:

- Recombinant HIV-1 Reverse Transcriptase (RT)
- Poly(rA)-oligo(dT)18 template-primer (biotinylated at the 5'-end of oligo(dT))
- [³H]TTP (tritiated thymidine triphosphate)
- **Azvudine** triphosphate (FNC-TP)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂
- Quenching Solution: 0.5 M EDTA
- Streptavidin Scintillation Proximity Assay (SPA) beads
- 96-well microplate
- Scintillation counter

Procedure:

- **Reaction Setup:** In a 96-well microplate, prepare the reaction mixture containing 600 nM poly(rA)-oligo(dT)18 and 25 μM [³H]TTP in the reaction buffer.
- **Compound Addition:** Add serial dilutions of FNC-TP to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- **Enzyme Addition:** Initiate the reaction by adding 25 nM of recombinant HIV-1 RT to each well.

- Incubation: Incubate the plate at 37°C for 20 minutes.
- Reaction Termination: Stop the reaction by adding the quenching solution (0.5 M EDTA).
- Detection: Add Streptavidin SPA beads to each well. The biotinylated primer-template will bind to the beads, bringing the incorporated [³H]TTP in close proximity to the scintillant in the beads, generating a signal.
- Measurement: Measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of RT inhibition for each concentration of FNC-TP compared to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[\[8\]](#)

Protocol 2: In Vitro SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of SARS-CoV-2 RdRp by **Azvudine**.

Materials:

- Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)
- Self-priming RNA template
- ATP
- RNase inhibitor
- Reaction Buffer: 20 mM Tris (pH 8.0), 1 mM DTT, 6 mM MgCl₂, 10 mM KCl, and 0.01% Triton-X 100
- **Azvudine** triphosphate (FNC-TP)
- dsRNA quantification system (e.g., QuantiFluor dsRNA System)

- 96-well plate
- Fluorometer

Procedure:

- Compound Pre-incubation: Add serial dilutions of FNC-TP to the wells of a 96-well plate.
- Reaction Mixture Preparation: Prepare a master mix containing 1.0 μ M self-priming RNA, 10 mM ATP, and 2 U/ μ l RNase inhibitor in the reaction buffer.
- Enzyme Addition: Add 2.0 μ M of the SARS-CoV-2 RdRp complex to the wells containing the test compound and incubate for 30 minutes at room temperature.
- Initiation of Polymerization: Add the reaction mixture to the wells to start the RNA synthesis.
- Incubation: Incubate the plate for 60 minutes at 37°C.
- Detection: Add the dsRNA quantification dye to each well and incubate for 5 minutes at room temperature, protected from light.
- Measurement: Measure the fluorescence intensity using a fluorometer.
- Data Analysis: Calculate the percentage of RdRp inhibition for each FNC-TP concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.^[9]

Protocol 3: Cell-Based Antiviral Assay for EC₅₀ Determination using qRT-PCR

This protocol details the steps to determine the half-maximal effective concentration (EC₅₀) of **Azvudine** against a virus (e.g., SARS-CoV-2) in a cell culture system.

Materials:

- Vero E6 or Calu-3 cells
- SARS-CoV-2 viral stock

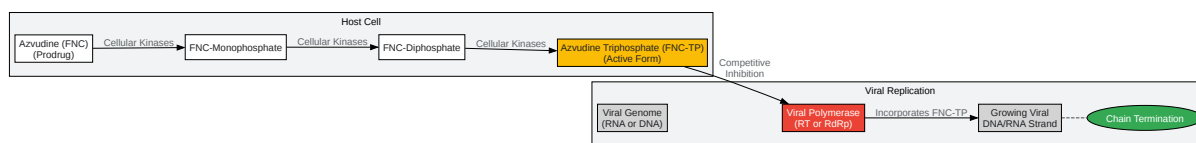
- **Azvudine**
- Cell culture medium (e.g., DMEM with 2% FBS)
- 96-well cell culture plates
- RNA extraction kit
- qRT-PCR reagents (primers, probes, master mix)
- Real-time PCR instrument

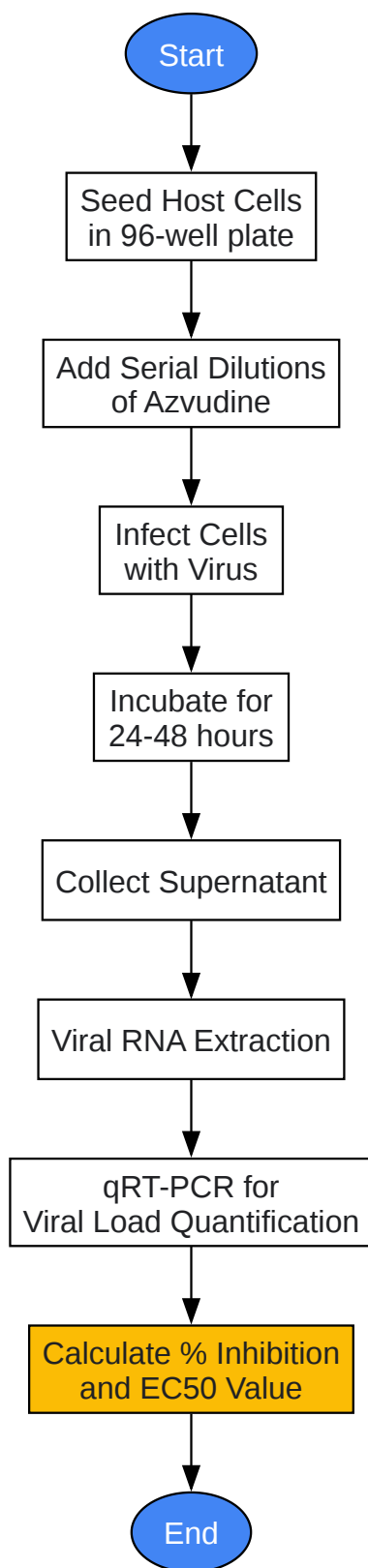
Procedure:

- **Cell Seeding:** Seed Vero E6 or Calu-3 cells in a 96-well plate and incubate until they form a confluent monolayer.
- **Compound Addition:** Prepare serial dilutions of **Azvudine** in cell culture medium and add to the cells. Include a no-drug control.
- **Viral Infection:** Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- **Incubation:** Incubate the infected plates at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 24 or 48 hours).
- **Supernatant Collection:** After incubation, collect the cell culture supernatant from each well.
- **RNA Extraction:** Extract viral RNA from the collected supernatants using a commercial RNA extraction kit.
- **qRT-PCR:** Perform quantitative real-time reverse transcription PCR (qRT-PCR) to quantify the amount of viral RNA in each sample. Use specific primers and probes for a viral target gene.
- **Data Analysis:** Determine the viral RNA copy number for each **Azvudine** concentration. Calculate the percentage of viral replication inhibition compared to the no-drug control. The EC50 value is the concentration of **Azvudine** that inhibits viral replication by 50% and is

determined by plotting the percentage of inhibition against the drug concentration and fitting to a dose-response curve.[\[10\]](#)

Visualizations





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